molecular formula C16H10Cl2N4O4S B11017921 2-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide

2-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide

Cat. No.: B11017921
M. Wt: 425.2 g/mol
InChI Key: WBYNKDJMHUVBHG-UHFFFAOYSA-N
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Description

2-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a thiadiazole ring, chlorophenoxy group, and nitrobenzamide moiety, contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide involves multiple steps. One common method starts with the preparation of 2-chloro-4-(4-chlorophenoxy)acetophenone, which is then subjected to various reactions to introduce the thiadiazole and nitrobenzamide groups . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., Lewis acids). Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C16H10Cl2N4O4S

Molecular Weight

425.2 g/mol

IUPAC Name

2-chloro-N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

InChI

InChI=1S/C16H10Cl2N4O4S/c17-9-1-4-11(5-2-9)26-8-14-20-21-16(27-14)19-15(23)12-6-3-10(22(24)25)7-13(12)18/h1-7H,8H2,(H,19,21,23)

InChI Key

WBYNKDJMHUVBHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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